molecular formula C12H27NO6 B1678667 3,6,12,15-Tetraoxa-9-azaheptadecane-1,17-diol CAS No. 25743-12-8

3,6,12,15-Tetraoxa-9-azaheptadecane-1,17-diol

Cat. No. B1678667
CAS RN: 25743-12-8
M. Wt: 281.35 g/mol
InChI Key: JXAGXOHHOAQFIK-UHFFFAOYSA-N
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Description

“3,6,12,15-Tetraoxa-9-azaheptadecane-1,17-diol” is a chemical compound that has been used in various scientific research applications due to its unique properties. It is an intermediate in the synthesis of semaglutide, a glucagon-like peptide-1 (GLP-1) receptor agonist used in the treatment of type 2 diabetes .


Synthesis Analysis

As an intermediate in the synthesis of semaglutide, “3,6,12,15-Tetraoxa-9-azaheptadecane-1,17-diol” plays a crucial role in the production process .


Molecular Structure Analysis

The molecule contains a total of 93 bonds; 34 non-H bonds, 31 rotatable bonds, 1 tertiary amine (aliphatic), 2 hydroxyl groups, 2 primary alcohols, and 4 ethers (aliphatic) .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3,6,12,15-Tetraoxa-9-azaheptadecane-1,17-diol” include its molecular weight, density, boiling point, melting point, and structural formula .

Scientific Research Applications

Crosslinking Agent

NH-bis(PEG2-OH) can serve as a crosslinking agent in chemical reactions . It can be added to polymers, colloids, or biomolecules to enhance the stability of the material, improve its performance, or adjust its chemical properties .

Conjugation with Carboxylic Acid

NH-bis(PEG2-OH) can be used to conjugate with carboxylic acid in the presence of HATU or EDC . This property makes it useful in a variety of research and industrial applications.

Derivatization Agent

NH-bis(PEG2-OH) is a branched PEG derivative with a central amino group and two terminal hydroxyl groups . The amino group is reactive with carboxylic acids, activated NHS ester, carbonyls, etc. The hydroxy groups enable further derivatization or replacement with other reactive functional groups .

Component in Antibody-Drug Conjugates (ADCs)

NH-bis(PEG2-OH) can be used in the formulation of Antibody-Drug Conjugates (ADCs) . ADCs are comprised of an antibody to which is attached an ADC cytotoxin through an ADC linker .

Component in Proteolysis Targeting Chimeras (PROTACs)

NH-bis(PEG2-OH) can also be used in the formulation of Proteolysis Targeting Chimeras (PROTACs) . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein. PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Solvent Properties

NH-bis(PEG2-OH) is a colorless, odorless, non-toxic liquid with good stability at room temperature and pressure . It has good solubility in water and is not easily dissolved by some common solvents . This makes it useful in various applications where these solvent properties are desirable.

Safety and Hazards

The safety and hazards of “3,6,12,15-Tetraoxa-9-azaheptadecane-1,17-diol” are not specified in the search results. It is recommended to refer to the Material Safety Data Sheet (MSDS) for this compound for detailed information .

properties

IUPAC Name

2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethylamino]ethoxy]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H27NO6/c14-3-7-18-11-9-16-5-1-13-2-6-17-10-12-19-8-4-15/h13-15H,1-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXAGXOHHOAQFIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCO)NCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H27NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50574463
Record name 3,6,12,15-Tetraoxa-9-azaheptadecane-1,17-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50574463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,6,12,15-Tetraoxa-9-azaheptadecane-1,17-diol

CAS RN

25743-12-8
Record name 3,6,12,15-Tetraoxa-9-azaheptadecane-1,17-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50574463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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